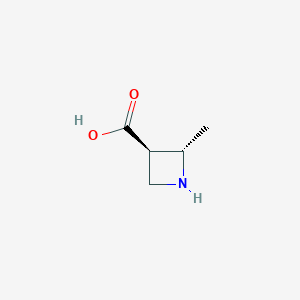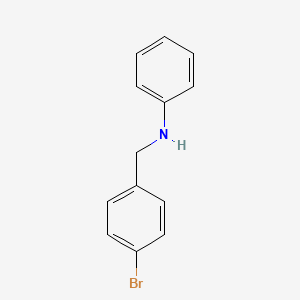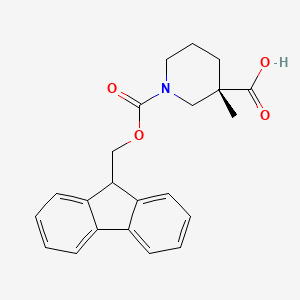![molecular formula C8H18O3Si2 B6308036 Trimethoxy[(trimethylsilyl)ethynyl]silane CAS No. 50727-84-9](/img/structure/B6308036.png)
Trimethoxy[(trimethylsilyl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Trimethoxysilane can be produced in a complicated synthesis . This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper . Then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This trimethoxysilane synthesis is suitable for industrialized production as the synthesis is simple and convenient to operate .Molecular Structure Analysis
The molecular structure of TMES is represented by the formula C8H18O3Si2 . It is a silyl-substituted ethynylsilane, which means that it is highly reactive and can easily form covalent bonds with other molecules.Chemical Reactions Analysis
Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
TMES is a liquid . Its molecular weight is 218.4 . The InChI code for TMES is 1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 .Scientific Research Applications
TMES has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, TMES has been found to be an effective cross-linking agent for polymers and has been used to modify surfaces for various applications.
Mechanism of Action
Target of Action
Trimethoxy[(trimethylsilyl)ethynyl]silane is a chemical compound used primarily in the field of materials science and chemistry
Mode of Action
The compound contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions.
Biochemical Pathways
Result of Action
The primary result of the action of this compound is the formation of new compounds through reactions such as copolymerization, polycondensation, and disproportionation. These reactions can lead to the creation of various materials with different properties, depending on the specific reaction conditions and other reactants involved.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds. Additionally, the temperature and pressure conditions can affect the rate and outcome of the reactions it participates in.
Advantages and Limitations for Lab Experiments
The main advantage of using TMES in laboratory experiments is its highly reactive nature, which allows for rapid and efficient synthesis of desired products. Additionally, its silyl-substitution makes it an effective catalyst for a variety of reactions, which can significantly reduce the time and effort required for these experiments. However, there are some limitations to using TMES in laboratory experiments. It is highly reactive, which can lead to unwanted side reactions if not carefully monitored. Additionally, it is relatively expensive, which can limit its use in some applications.
Future Directions
The potential applications of TMES are vast, and there are a number of future directions that could be explored. For example, further research could be done to explore the use of TMES as a cross-linking agent for other types of polymers, such as biodegradable polymers. Additionally, research could be done to explore the use of TMES as a catalyst for other types of reactions, such as catalytic hydrogenation. Finally, research could be done to explore the use of TMES as a ligand in coordination chemistry, which could lead to the development of new catalysts and reagents.
Synthesis Methods
TMES can be synthesized from a variety of starting materials, including trimethylsilyl chloride, sodium ethynylsilane, and sodium hydroxide. The reaction is typically conducted in an inert atmosphere and proceeds in two steps. In the first step, trimethylsilyl chloride reacts with sodium ethynylsilane to form a silyl-substituted ethynylsilane intermediate. In the second step, the intermediate is then reacted with sodium hydroxide to form TMES.
properties
IUPAC Name |
trimethoxy(2-trimethylsilylethynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTVWYZHRAYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)


![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)



![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
